[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate
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Overview
Description
[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate is a complex organic compound with a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate typically involves multiple steps One common method includes the formation of the pyrano[3,2-d][1,3]dioxin ring system through a cyclization reactionThe final step involves the formation of the (E)-amino acetate moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane .
Scientific Research Applications
[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-one: This compound shares a similar core structure but lacks the (E)-amino acetate moiety.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate is unique due to its specific combination of functional groups and ring systems
Properties
CAS No. |
16697-53-3 |
---|---|
Molecular Formula |
C16H19NO6 |
Molecular Weight |
321.32 g/mol |
IUPAC Name |
[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate |
InChI |
InChI=1S/C16H19NO6/c1-10(18)23-17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,13-16H,8-9H2,1-2H3/b17-12+ |
InChI Key |
BGAFCJCUJAHMLP-SFQUDFHCSA-N |
Isomeric SMILES |
CC(=O)O/N=C/1\CC(OC2C1OC(OC2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)ON=C1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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